7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole
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Overview
Description
7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-methyl-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions optimized for specific substrates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl or polyaryl compounds .
Scientific Research Applications
7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and polymers.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in various biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methyl-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-1-methyl-1H-benzo[d]imidazole: Lacks the chlorine atom, leading to variations in its chemical properties and applications.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Contains additional substituents, which may enhance its activity in specific applications.
Uniqueness
The unique combination of bromine and chlorine atoms in 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
7-bromo-2-chloro-1-methylbenzimidazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3 |
InChI Key |
XRXYYLBISFBNIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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